molecular formula C17H18Cl2N4O2S B6575536 2,4-dichloro-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide CAS No. 1105203-15-3

2,4-dichloro-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide

Cat. No.: B6575536
CAS No.: 1105203-15-3
M. Wt: 413.3 g/mol
InChI Key: AGYOTFLZVJIVGQ-UHFFFAOYSA-N
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Description

2,4-dichloro-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide (CAS 1105203-15-3) is a complex synthetic organic compound with a molecular formula of C17H18Cl2N4O2S and a molecular weight of 413.3 g/mol . This benzamide derivative features a distinctive thieno[3,4-c]pyrazole core structure, which is a privileged scaffold in medicinal chemistry due to its potential for diverse biological interactions. The molecule is further functionalized with a 2,4-dichlorobenzamide group and a propylcarbamoylmethyl side chain, making it a valuable intermediate or candidate for pharmacological screening. Compounds containing the thienopyrazole structure are of significant interest in early-stage drug discovery for developing therapies targeting various diseases, including investigations into anti-mycobacterial agents and treatments for neurodegenerative conditions . The presence of multiple nitrogen, oxygen, and sulfur atoms within its framework provides several hydrogen bond acceptors and donors, which are critical for binding to biological targets. This product is intended for research and development purposes in a controlled laboratory environment. It is not for human or veterinary diagnostic or therapeutic use, nor is it for food, drug, or household applications. Researchers should handle this material with appropriate safety precautions, as its full toxicological profile has not been thoroughly established.

Properties

IUPAC Name

2,4-dichloro-N-[2-[2-oxo-2-(propylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N4O2S/c1-2-5-20-15(24)7-23-16(12-8-26-9-14(12)22-23)21-17(25)11-4-3-10(18)6-13(11)19/h3-4,6H,2,5,7-9H2,1H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYOTFLZVJIVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Dichloro-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17H18Cl2N4O2S
  • Molecular Weight : 413.3 g/mol
  • CAS Number : 1105203-15-3

Biological Activity Overview

Research indicates that thieno[3,4-c]pyrazole derivatives exhibit a variety of biological activities, including:

  • Anti-inflammatory
  • Antimicrobial
  • Antioxidant
  • Anticancer
  • Analgesic

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Phosphodiesterases (PDEs) : Compounds in the thieno[3,4-c]pyrazole class have been shown to inhibit PDE7 selectively. This inhibition can lead to increased levels of cyclic AMP (cAMP), which plays a crucial role in various cellular processes including inflammation and immune responses .
  • Antioxidant Properties : Studies have demonstrated that thieno[3,4-c]pyrazole compounds can act as antioxidants by reducing oxidative stress in cells. This property is particularly important in protecting erythrocytes from toxic substances .
  • Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

Study on Antioxidant Activity

A study evaluated the protective effects of thieno[3,4-c]pyrazole compounds against the toxicity of 4-nonylphenol in Clarias gariepinus (African catfish). The results indicated that these compounds significantly reduced erythrocyte malformations compared to control groups exposed to toxins alone.

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
With Thieno Compound12 ± 1.03

This data suggests that the compound may have protective effects against oxidative damage in aquatic species .

Analgesic Activity Evaluation

Another study assessed the analgesic properties of related thieno[3,4-c]pyrazole compounds using hot plate and acetic acid-induced writhing tests in mice. The results showed significant analgesic effects compared to control groups.

Compound TestedHot Plate Latency (s)Writhing Test (writhes)
Control10.0 ± 1.030 ± 5
Thieno Compound15.0 ± 1.510 ± 2

These findings indicate that the compound may modulate pain pathways effectively .

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity
    • Recent studies have indicated that compounds with thieno[3,4-c]pyrazole moieties exhibit potential anticancer properties. The specific compound has shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
  • Anti-inflammatory Effects
    • Research suggests that this compound may possess anti-inflammatory properties. It has been evaluated in preclinical models for its ability to reduce inflammation markers, indicating potential therapeutic uses in chronic inflammatory diseases .
  • Antimicrobial Properties
    • The compound has been tested against various bacterial strains, showing effective antimicrobial activity. This suggests its potential utility as a lead compound in developing new antibiotics .

Agricultural Applications

  • Pesticide Development
    • The structural characteristics of 2,4-dichloro-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide allow it to function as a pesticide. Its efficacy against specific pests has been documented, making it a candidate for formulation in agricultural practices .
  • Herbicide Potential
    • Preliminary studies indicate that this compound may inhibit certain weed species' growth, suggesting its potential as an herbicide. Further research is required to evaluate its selectivity and environmental impact .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of thieno[3,4-c]pyrazole derivatives. The researchers synthesized various derivatives and tested their efficacy against human cancer cell lines. Results indicated that the compound significantly inhibited cell growth and induced apoptosis in a dose-dependent manner.

Case Study 2: Anti-inflammatory Effects

In a preclinical model of rheumatoid arthritis, the compound was administered to evaluate its anti-inflammatory effects. The results showed a marked reduction in inflammatory cytokines and improved clinical scores compared to control groups.

Comparison with Similar Compounds

4-Bromo-N-[2-(4-Methylphenyl)-5-Oxo-4,6-Dihydrothieno[3,4-c]Pyrazol-3-yl]Benzamide

  • Structural Similarities: Shares the thieno[3,4-c]pyrazole backbone and benzamide group.
  • Key Differences :
    • Substituents : Bromine at the benzamide para position vs. 2,4-dichloro substitution in the target compound.
    • Pyrazole Modification : A 4-methylphenyl group replaces the propylcarbamoylmethyl side chain.
  • The 4-methylphenyl group introduces steric bulk, which could hinder solubility compared to the target’s carbamoyl side chain .

N-(1-Ethyl-3-Methyl-1H-Pyrazol-4-yl)-3,6-Dimethyl-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxamide

  • Structural Similarities : Contains a pyrazole-carboxamide framework.
  • Key Differences: Core Heterocycle: Pyrazolo[3,4-b]pyridine replaces the thieno[3,4-c]pyrazole. Substituents: Ethyl and methyl groups on the pyrazole, with a phenyl group on the pyridine ring.
  • Lower molecular weight (374.4 g/mol) compared to the target compound (estimated ~450–470 g/mol) could improve bioavailability .

Substituent Effects on Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Core Heterocycle
2,4-Dichloro-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide Not provided ~450–470 (estimated) 2,4-dichlorobenzamide; propylcarbamoyl Thieno[3,4-c]pyrazole
4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide C₂₀H₁₆BrN₃O₂S 442.3 4-bromobenzamide; 4-methylphenyl Thieno[3,4-c]pyrazole
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide C₂₁H₂₂N₆O 374.4 Ethyl, methyl, phenyl Pyrazolo[3,4-b]pyridine

Analysis :

  • Halogen Effects : Chlorine’s electron-withdrawing nature may enhance stability and electrophilicity compared to bromine .
  • Side Chains : The propylcarbamoylmethyl group likely improves aqueous solubility over aromatic substituents (e.g., 4-methylphenyl), aligning with drug design principles for bioavailability.
  • Heterocycle Diversity: Thienopyrazoles offer sulfur-mediated interactions, while pyrazolopyridines prioritize planar aromaticity for target binding .

Research Implications and Lumping Strategies

The structural diversity among these compounds underscores the utility of lumping strategies, where analogs with shared cores (e.g., thienopyrazole) are grouped to predict properties or simplify reaction networks . For example:

  • Reactivity Prediction : Chlorinated benzamides may follow similar degradation pathways, enabling lumped kinetic models.
  • Pharmacological Profiling : Compounds with carbamoyl side chains could be prioritized for solubility screens, while halogenated variants are tested for stability.

Preparation Methods

Jacobson Cyclization

A modified Jacobson reaction is employed to form the fused pyrazole ring.

  • Starting Material : 3-Amino-4-methylthiophene-2-carboxylate ester.

  • Diazotization : Treatment with NaNO₂ in HCl at 0–5°C generates a diazonium salt.

  • Cyclization : Heating the diazonium salt in aqueous H₂SO₄ induces intramolecular cyclization to yield 2H,4H,6H-thieno[3,4-c]pyrazole.

Reaction Conditions :

StepReagents/ConditionsTemperatureYield
DiazotizationNaNO₂, HCl0–5°C85%
CyclizationH₂SO₄ (50%)80°C, 2 hr72%

Palladium-Catalyzed Amination

An alternative method uses palladium catalysis to assemble the pyrazole ring:

  • Starting Material : 3-Bromothiophene-2-carbaldehyde.

  • Hydrazone Formation : Condensation with benzophenone hydrazine.

  • Cyclization : Pd(OAc)₂/Xantphos catalyzes C–N bond formation in toluene at 110°C.

Reaction Conditions :

StepReagents/ConditionsTemperatureYield
Hydrazone FormationBenzophenone hydrazine, EtOHReflux89%
CyclizationPd(OAc)₂, Xantphos, toluene110°C, 12 hr68%

Introduction of the Benzamide Group

The benzamide moiety is introduced via nucleophilic acyl substitution:

Amidation of the Pyrazole Amine

  • Activation : 2,4-Dichlorobenzoyl chloride is prepared by treating 2,4-dichlorobenzoic acid with thionyl chloride.

  • Coupling : The thieno[3,4-c]pyrazole amine reacts with 2,4-dichlorobenzoyl chloride in dry THF using triethylamine as a base.

Reaction Conditions :

StepReagents/ConditionsTemperatureYield
Acid Chloride FormationSOCl₂, DMF (cat.)Reflux, 4 hr95%
AmidationEt₃N, THF0°C → RT, 12 hr82%

Functionalization with the Propylcarbamoylmethyl Group

The propylcarbamoylmethyl side chain is installed via alkylation and carbamoylation:

Chloroacetylation of the Pyrazole Nitrogen

  • Alkylation : Treatment with chloroacetyl chloride in DCM introduces a chloroacetyl group.

  • Aminolysis : Reaction with propylamine in acetonitrile replaces the chloride with a propylcarbamoyl group.

Reaction Conditions :

StepReagents/ConditionsTemperatureYield
ChloroacetylationClCH₂COCl, DCM, pyridine0°C → RT, 6 hr78%
AminolysisPropylamine, MeCN60°C, 8 hr85%

Optimization and Challenges

Regioselectivity in Amidation

The position of amidation on the pyrazole ring is controlled by steric and electronic factors. Use of bulky bases (e.g., DIPEA) favors substitution at the less hindered nitrogen.

Purification Challenges

  • Byproducts : Dimerization during cyclization (e.g., formation of thieno[3,4-c]pyrazole dimers) is mitigated by slow addition of reagents.

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:3) isolates the target compound.

Comparative Analysis of Synthetic Routes

MethodKey StepAdvantagesLimitations
Jacobson CyclizationDiazonium salt cyclizationHigh regioselectivityRequires acidic conditions
Palladium CatalysisC–N bond formationAtom-efficientCostly catalysts

Scalability and Industrial Relevance

  • Batch Reactors : The Jacobson route is scaled to 50 g batches with 65% overall yield.

  • Continuous Flow : Microreactors improve safety in diazotization steps.

Q & A

Basic: What synthetic strategies are recommended for synthesizing this compound, and what key reaction conditions must be controlled?

Answer:
The synthesis typically involves multi-step routes starting with thieno[3,4-c]pyrazole core formation via cyclization of thiophene and pyrazole precursors. Key steps include:

  • Cyclization: Use of strong bases (e.g., sodium hydride) and polar aprotic solvents (e.g., DMF) to facilitate ring closure .
  • Functionalization: Introduction of the 2,4-dichlorobenzamide moiety via amide coupling under anhydrous conditions. Temperature control (0–25°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions .
  • Purification: Column chromatography or recrystallization to isolate the final product.

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions and stereochemistry .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns .
  • Thin-Layer Chromatography (TLC): Monitor reaction progress and assess purity .
  • Elemental Analysis: Validate empirical formula .

Advanced: How can researchers optimize reaction yields when introducing the 2,4-dichlorobenzamide group?

Answer:

  • Solvent Selection: Test polar solvents (DMF, DMSO) to stabilize intermediates and reduce steric hindrance .
  • Catalyst Screening: Evaluate coupling agents (e.g., HATU, EDCI) for efficiency in amide bond formation .
  • Temperature Gradients: Optimize between 0°C (to suppress side reactions) and room temperature (to accelerate kinetics) .
  • Real-Time Monitoring: Use TLC or in-situ FTIR to track intermediate formation .

Advanced: What computational approaches predict the compound’s biological targets and binding modes?

Answer:

  • Molecular Docking: Simulate interactions with enzymes (e.g., kinases) using software like AutoDock or Schrödinger. Focus on chlorine atoms’ electronegativity for halogen bonding .
  • QSAR Modeling: Corrogate substituent effects (e.g., chloro vs. nitro groups) on activity using datasets from analogous thieno[3,4-c]pyrazoles .
  • MD Simulations: Assess stability of ligand-protein complexes over nanosecond timescales .

Advanced: How should contradictory data in biological assays (e.g., IC₅₀ variability) be resolved?

Answer:

  • Assay Replication: Repeat experiments with standardized protocols (e.g., fixed cell lines, ATP concentrations) .
  • Orthogonal Assays: Validate kinase inhibition via fluorescence polarization (FP) and radiometric assays .
  • Control Compounds: Include known inhibitors (e.g., staurosporine) to benchmark activity .
  • Data Normalization: Account for batch-to-batch variability in compound purity using HPLC .

Advanced: What strategies mitigate degradation during long-term stability studies?

Answer:

  • Storage Conditions: Test under inert atmospheres (argon), low humidity, and temperatures (−20°C to 4°C) .
  • Degradation Pathways: Use LC-MS to identify hydrolytic (amide bond cleavage) or oxidative (thiophene ring) degradation products .
  • Stabilizers: Add antioxidants (e.g., BHT) or lyophilize for solid-state stability .

Basic: What are the compound’s key structural features influencing its reactivity?

Answer:

  • Thieno[3,4-c]pyrazole Core: Enables π-π stacking with aromatic residues in target proteins .
  • Chlorine Substituents: Enhance electrophilicity and hydrogen-bond acceptor capacity .
  • Propylcarbamoyl Methyl Group: Introduces steric bulk, potentially affecting binding pocket accessibility .

Advanced: How to design derivatives to improve solubility without compromising activity?

Answer:

  • Polar Group Insertion: Introduce hydroxyl or amine moieties at the benzamide para-position .
  • Prodrug Strategies: Mask amide groups with ester-linked promoiety .
  • Co-Solvent Systems: Test DMSO/PEG mixtures in vitro to enhance dissolution .

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